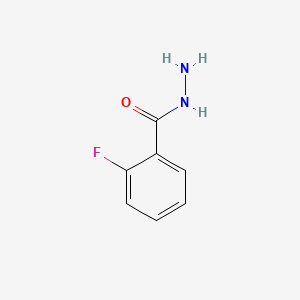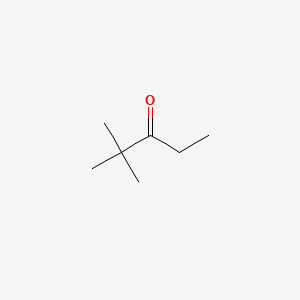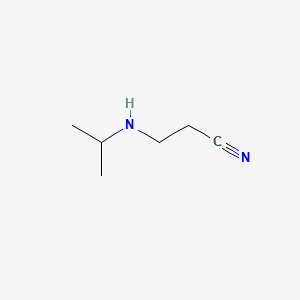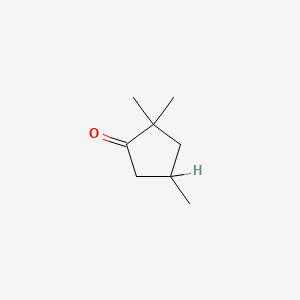
9-フルオレニルアセテート
説明
9-Fluorenyl acetate, also known as 9H-Fluoren-9-ol acetate, is an organic compound with the molecular formula C15H12O2. It is a derivative of fluorene, where the hydroxyl group at the 9-position is esterified with acetic acid. This compound is known for its applications in organic synthesis and material science.
科学的研究の応用
9-Fluorenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: 9-Fluorenyl acetate can be synthesized through the esterification of 9-fluorenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 9-fluorenyl acetate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like iron(III) chloride in acetonitrile at elevated temperatures (around 80°C) has been reported to achieve high yields .
Types of Reactions:
Oxidation: 9-Fluorenyl acetate can undergo oxidation reactions to form fluorenone derivatives.
Reduction: The compound can be reduced to 9-fluorenol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 9-Fluorenol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
作用機序
The mechanism of action of 9-fluorenyl acetate involves its hydrolysis to 9-fluorenol and acetic acid. This reaction is catalyzed by esterases or acidic conditions. The molecular targets and pathways involved include the interaction with enzymes that catalyze ester hydrolysis, leading to the formation of the corresponding alcohol and acid.
類似化合物との比較
9-Fluorenol: The parent alcohol of 9-fluorenyl acetate.
9-Fluorenone: An oxidized derivative of fluorene.
9-Phenyl-9-fluorenyl acetate: A substituted derivative with enhanced stability and electronic properties.
Comparison: 9-Fluorenyl acetate is unique due to its ester functional group, which makes it more reactive in esterification and hydrolysis reactions compared to its parent alcohol, 9-fluorenol. It also has different electronic properties compared to 9-fluorenone, making it suitable for specific applications in material science and organic synthesis .
特性
IUPAC Name |
9H-fluoren-9-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLPNWPRYFAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179729 | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25017-68-9 | |
| Record name | 9-Fluorenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9-fluorenyl acetate influence its reactivity in acetolysis reactions?
A1: The provided research highlights the significant impact of substituents on the reactivity of 9-fluorenyl derivatives in acetolysis. While 9-fluorenyl acetate itself isn't directly studied, the research demonstrates that electron-withdrawing groups, like nitro groups, on the fluorene ring can significantly influence the rate of acetolysis of the corresponding p-toluenesulfonates [, ]. This suggests that the electron-donating acetate group in 9-fluorenyl acetate could potentially influence its reactivity in similar reactions, although further research is needed to confirm this.
Q2: Can the formation of molecular complexes affect the acetolysis of 9-fluorenyl acetate?
A2: Research has shown that the acetolysis of certain 9-fluorenyl derivatives, specifically 2,4,7-trinitro-9-fluorenyl (+)-camphor-10-sulfonate, can be accelerated by the presence of aromatic hydrocarbons like phenanthrene and anthracene []. This acceleration is attributed to the formation of molecular complexes between the 9-fluorenyl derivative and the hydrocarbons. While not directly studied with 9-fluorenyl acetate, this finding suggests that the formation of similar complexes could potentially influence its acetolysis rate depending on the reaction conditions and the presence of other aromatic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)




